

Minigastrin: A Technical Guide to Peptide Sequence, Structure, and Therapeutic Potential

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Minigastrin, a truncated form of the hormone gastrin, has emerged as a significant vector for the targeted diagnosis and therapy of cancers overexpressing the cholecystokinin-2 receptor (CCK2R), such as medullary thyroid carcinoma and certain neuroendocrine tumors. This document provides an in-depth technical overview of the **minigastrin** peptide, including its amino acid sequence, structural characteristics, and the downstream signaling pathways it modulates. Furthermore, it details common experimental protocols for the synthesis, radiolabeling, and evaluation of **minigastrin** analogs, and presents key quantitative data to inform drug development efforts.

Minigastrin Peptide Sequence and Structure

Human **minigastrin** is a 14-amino acid peptide with the following sequence: Leu-Glu-Glu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2.[1] It is derived from the post-translational processing of pro-gastrin. The C-terminal tetrapeptide sequence, Trp-Met-Asp-Phe-NH2, is crucial for its binding affinity to the CCK2R.[2] The N-terminal region, particularly the hexaglutamic acid sequence, influences the peptide's pharmacokinetic properties, including renal uptake.[3]

To enhance its therapeutic utility, particularly for peptide receptor radionuclide therapy (PRRT), numerous analogs have been developed. These modifications often involve:



- Chelator Conjugation: Attachment of chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to the N-terminus for radiolabeling with diagnostic or therapeutic radionuclides (e.g., 68Ga, 111In, 177Lu).[4][5]
- Amino Acid Substitution: Replacement of specific amino acids to improve stability against enzymatic degradation and optimize receptor binding and in vivo biodistribution. For example, the substitution of Met with Nle (norleucine) or the introduction of non-natural amino acids.[6]
- Structural Modifications: Introduction of cyclic structures or linkers to alter the peptide's conformation and pharmacokinetic profile.

Quantitative Data on Minigastrin and its Analogs

The following tables summarize key quantitative data for **minigastrin** and several of its therapeutically relevant analogs.

Table 1: Receptor Binding Affinity (IC50) of Minigastrin Analogs



Compound	Cell Line	IC50 (nM)	Reference
[natGa]Ga-DOTA- MGS5	AR42J	< 6.0	[7]
[natGa]Ga-DOTA- CCK-66	AR42J	< 6.0	[7]
[natGa]Ga-DOTA- CCK-66.2	AR42J	< 6.0	[7]
DOTA-MG11	AR42J	~1	[4][8]
DOTA-MGS1	AR42J	Similar to DOTA- MG11	[8]
DOTA-MGS4	AR42J	Lower than DOTA- MG11	[8]
DOTA-MGS2	AR42J	Impaired affinity	[8]
DOTA-MGS3	AR42J	Impaired affinity	[8]
Pentagastrin	A431-CCK2R	0.76 ± 0.11	[9]
DOTA-DGlu-Pro-Tyr- Gly-Trp-(N-Me)Nle- Asp-1Nal-NH2	A431-CCK2R	0.69 ± 0.09	[9]
[natGa]Ga-CP04	A431-CCK2R	1.15 ± 0.39	[10]
[natLu]Lu-CP04	A431-CCK2R	1.02 ± 0.28	[10]

Table 2: In Vitro and In Vivo Properties of Selected Minigastrin Analogs



Compound	Parameter	Value	Cell Line/Model	Reference
[67Ga]Ga-DOTA- MGS5	logD7.4	-2.2 to -3.0	N/A	[7]
[67Ga]Ga-DOTA- CCK-66	logD7.4	-2.2 to -3.0	N/A	[7]
[177Lu]Lu- DOTA-MGS5	In vivo stability (urine, intact)	77.8% ± 2.3%	Murine model	[7]
[177Lu]Lu- DOTA-CCK-66	In vivo stability (urine, intact)	23.7% ± 9.2%	Murine model	[7]
111In-DOTA- MG11	Specific cell uptake (2h)	18.2 ± 0.9%	AR42J	[8]
111In-DOTA- MGS1	Specific cell uptake (2h)	29.1 ± 0.3%	AR42J	[8]
111In-DOTA- MGS4	Specific cell uptake (2h)	9.4 ± 0.8%	AR42J	[8]
[177Lu]Lu-PP- F11N	Internalization (1h)	-	A431/CCKBR	[11]

Table 3: Biodistribution of [67Ga]Ga-DOTA-CCK-66 in AR42J Tumor-Bearing Mice (1h p.i.)

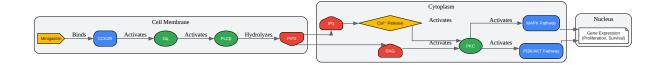
Tissue	e % Injected Dose per Gram (%ID/g)	
Tumor	19.4 ± 3.5	
Blood	0.61 ± 0.07	
Liver	0.31 ± 0.02	
Pancreas	0.23 ± 0.07	
Stomach	1.81 ± 0.19	
Kidney	2.51 ± 0.49	



Data from[7]

Signaling Pathways and Experimental Workflows CCK2 Receptor Signaling Pathway

Minigastrin binding to the CCK2R, a G-protein coupled receptor (GPCR), primarily activates the Gq alpha subunit. This initiates a signaling cascade that leads to the activation of Phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events trigger downstream pathways, including the MAPK and PI3K/AKT signaling cascades, which are involved in cell proliferation, survival, and migration.[12][13][14]



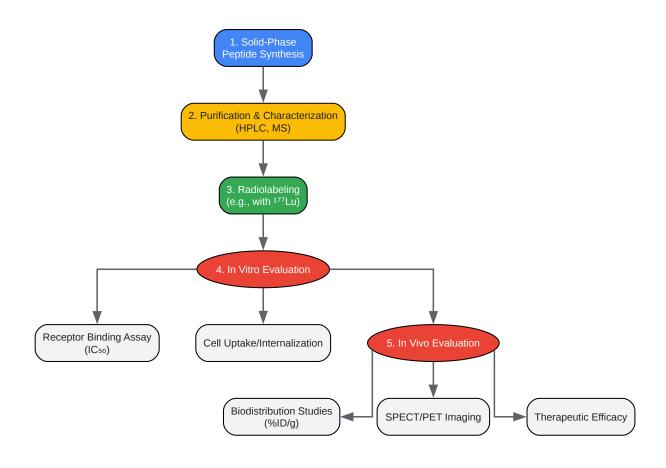
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CCK2R Signaling Cascade

Experimental Workflow for Minigastrin Analog Evaluation

The development and preclinical assessment of novel **minigastrin** analogs typically follow a structured workflow, from synthesis to in vivo evaluation.





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Preclinical Evaluation Workflow

Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) of Minigastrin Analogs

This protocol outlines the general steps for the synthesis of DOTA-conjugated **minigastrin** analogs using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

• Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like dimethylformamide (DMF).



- Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
- Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
- Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
- Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the **minigastrin** sequence.
- DOTA Conjugation: After the final amino acid is coupled and deprotected, couple the DOTAchelator to the N-terminus.
- Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical RP-HPLC.

Radiolabeling of DOTA-Minigastrin Analogs with 177Lu

- Preparation: In a sterile vial, combine the DOTA-conjugated **minigastrin** analog (typically in a concentration range of 1 mg/mL) with a suitable buffer (e.g., sodium acetate or ammonium acetate, pH 4.5-5.5).
- Radionuclide Addition: Add the required activity of [177Lu]LuCl3 to the peptide solution.
- Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 15-30 minutes).
- Quality Control: Determine the radiochemical purity of the [177Lu]Lu-DOTA-minigastrin analog using radio-HPLC or thin-layer chromatography (TLC).



Purification (if necessary): If the radiochemical purity is below the desired threshold (typically >95%), purify the radiolabeled peptide using a solid-phase extraction cartridge (e.g., C18 Sep-Pak).

CCK2R Receptor Binding Assay

This competitive binding assay is used to determine the half-maximal inhibitory concentration (IC50) of a non-radiolabeled **minigastrin** analog.

- Cell Preparation: Culture CCK2R-expressing cells (e.g., A431-CCK2R or AR42J) to near confluency. Harvest and resuspend the cells in a binding buffer.
- Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled ligand that binds to the CCK2R (e.g., [125I]Tyr-labeled gastrin or a radiolabeled minigastrin analog).
- Competitive Inhibition: Add increasing concentrations of the non-radiolabeled **minigastrin** analog to be tested to the wells.
- Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
- Separation of Bound and Free Ligand: Separate the cell-bound radioligand from the unbound radioligand by filtration or centrifugation.
- Quantification: Measure the radioactivity of the cell-bound fraction using a gamma counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Cell Uptake and Internalization Assay

This assay measures the ability of a radiolabeled **minigastrin** analog to be taken up and internalized by CCK2R-expressing cells.

 Cell Seeding: Seed CCK2R-expressing cells in multi-well plates and allow them to adhere overnight.



- Radioligand Incubation: Add a known concentration of the radiolabeled minigastrin analog to the cells and incubate for various time points at 37°C.
- Determination of Total Cell-Associated Radioactivity: At each time point, wash the cells with ice-cold buffer to stop uptake. Lyse the cells and measure the total radioactivity associated with the cells.
- Determination of Internalized Radioactivity: To differentiate between membrane-bound and internalized radioactivity, incubate a parallel set of cells with an acidic buffer (e.g., glycine buffer, pH 2.5) to strip the surface-bound radioligand before cell lysis and radioactivity measurement.
- Data Analysis: Express the cell uptake as a percentage of the total added radioactivity.
 Calculate the internalized fraction by subtracting the surface-bound radioactivity from the total cell-associated radioactivity.

In Vivo Biodistribution Study in Tumor-Bearing Mice

This study evaluates the distribution and clearance of a radiolabeled **minigastrin** analog in a living organism.

- Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) bearing xenografts of CCK2R-expressing tumors.
- Radiotracer Administration: Inject a defined amount of the radiolabeled minigastrin analog intravenously into the tail vein of the mice.
- Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice and dissect key organs and tissues (e.g., tumor, blood, liver, kidneys, stomach, muscle).
- Radioactivity Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.
- Data Calculation: Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor targeting and clearance from non-target organs.



Conclusion

Minigastrin and its analogs represent a promising platform for the development of targeted radiopharmaceuticals for the diagnosis and treatment of CCK2R-expressing cancers. A thorough understanding of the peptide's sequence-structure-activity relationship, coupled with robust experimental evaluation, is critical for the successful clinical translation of these agents. This guide provides a foundational resource for researchers and developers working to advance this important class of therapeutic and diagnostic molecules.

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